molecular formula C12H14N2OS B12783344 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- CAS No. 141034-16-4

1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-

Cat. No.: B12783344
CAS No.: 141034-16-4
M. Wt: 234.32 g/mol
InChI Key: JNNJKWBEXNHBNT-GHMZBOCLSA-N
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Description

1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- is a complex organic compound characterized by its unique structure, which includes an indene backbone and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by the introduction of the thiazole ring through a series of nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, owing to its ability to interact with specific biological targets.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, cis-: This isomer differs in the spatial arrangement of its atoms, which can lead to different chemical and biological properties.

    2-Thiazolidinone derivatives: These compounds share the thiazole ring but differ in the rest of their structure, affecting their reactivity and applications.

Uniqueness: The trans- configuration of 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)- imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its cis- isomer and other thiazole-containing compounds.

This detailed overview provides a comprehensive understanding of 1H-Inden-2-ol, 2,3-dihydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

141034-16-4

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C12H14N2OS/c15-10-7-8-3-1-2-4-9(8)11(10)14-12-13-5-6-16-12/h1-4,10-11,15H,5-7H2,(H,13,14)/t10-,11-/m1/s1

InChI Key

JNNJKWBEXNHBNT-GHMZBOCLSA-N

Isomeric SMILES

C1CSC(=N1)N[C@H]2[C@@H](CC3=CC=CC=C23)O

Canonical SMILES

C1CSC(=N1)NC2C(CC3=CC=CC=C23)O

Origin of Product

United States

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